Ethyl 4-fluoro-3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
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Overview
Description
Ethyl 4-fluoro-3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a synthetic organic compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of a fluorine atom, a sulfamoyl group, and an ester functional group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-fluoro-3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving appropriate starting materials such as 2-bromo-1-fluorobenzene and thiophene derivatives.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via sulfonamide formation reactions using reagents like chlorosulfonic acid and 3-methylphenylamine.
Esterification: The carboxylate ester group is typically introduced through esterification reactions using ethanol and acid catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-fluoro-3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted benzothiophene derivatives
Scientific Research Applications
Ethyl 4-fluoro-3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-fluoro-3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorine atom and sulfamoyl group can enhance its binding affinity and specificity towards these targets, leading to desired biological effects.
Comparison with Similar Compounds
Ethyl 4-fluoro-3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can be compared with other benzothiophene derivatives such as:
- Ethyl 4-chloro-3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
- Ethyl 4-bromo-3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
- Ethyl 4-iodo-3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
These compounds share similar structural features but differ in the halogen substituent. The presence of different halogens can influence their chemical reactivity, biological activity, and physicochemical properties, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
ethyl 4-fluoro-3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4S2/c1-3-24-18(21)16-17(15-13(19)8-5-9-14(15)25-16)26(22,23)20-12-7-4-6-11(2)10-12/h4-10,20H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYOBSYJXKFLIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)NC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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